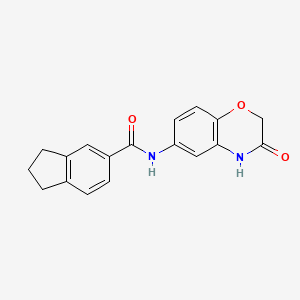
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is thought to act by modulating the release of neurotransmitters, particularly dopamine and serotonin. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which may contribute to its effects on neuronal firing.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. This compound has been shown to modulate the release of neurotransmitters, particularly dopamine and serotonin. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is its ability to modulate neurotransmitter release. This makes it a valuable tool for researchers studying the central nervous system. Additionally, this compound has anti-inflammatory properties, which may make it useful for researchers studying inflammatory diseases.
One of the limitations of this compound is its potential toxicity. This compound has been shown to have toxic effects on certain cell types in vitro, which may limit its use in certain experiments. Additionally, this compound may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide. One area of interest is the potential use of this compound in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cell types. Finally, there may be potential applications for this compound in drug development, particularly for the development of novel treatments for neurological and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide involves a multistep process that begins with the reaction of cycloheptanone with methylamine to form N-cycloheptylmethylacetamide. This intermediate is then reacted with acetic anhydride to form 4-acetyl-N-cycloheptylmethylacetamide, which is subsequently reacted with hydroxylamine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of neuronal firing. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(18)12-9-14(16-10-12)15(19)17(2)13-7-5-3-4-6-8-13/h9-10,13,16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHQCYGZIOBPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)




![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)



